molecular formula C5H8Cl2N4 B3380608 Pyrimidine-4-carboximidamide dihydrochloride CAS No. 1989659-39-3

Pyrimidine-4-carboximidamide dihydrochloride

Cat. No. B3380608
CAS RN: 1989659-39-3
M. Wt: 195.05
InChI Key: RTZWREDXQNXFSL-UHFFFAOYSA-N
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Description

Pyrimidine-4-carboximidamide dihydrochloride , also known by its CAS Number 1989659-39-3 , is a chemical compound with the molecular formula C₅H₆N₄·2HCl . It falls within the class of pyrimidine derivatives and is commonly used in research and pharmaceutical applications .


Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate precursors to form the pyrimidine ring structure. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have explored various methods, including cyclization reactions and reductive amination, to obtain pyrimidine-4-carboximidamide dihydrochloride. Further studies are needed to optimize and refine these synthetic routes .


Molecular Structure Analysis

The molecular structure of pyrimidine-4-carboximidamide dihydrochloride consists of a pyrimidine ring with an attached carboximidamide group. The two hydrochloride ions are associated with the nitrogen atoms. The compound’s molecular weight is approximately 195.05 g/mol . For a visual representation, refer to the chemical structure diagram .


Chemical Reactions Analysis

Pyrimidine-4-carboximidamide dihydrochloride may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and coordination chemistry. Researchers have investigated its reactivity with other functional groups and metal ions. These reactions can lead to the formation of derivatives or complexes with potential biological activities .


Physical And Chemical Properties Analysis

Safety and Hazards

Pyrimidine-4-carboximidamide dihydrochloride is classified as a warning substance. It may cause skin and eye irritation. Follow safety precautions when handling this compound .

Mechanism of Action

Target of Action

Pyrimidine-4-carboximidamide dihydrochloride is a pyrimidine derivative . Pyrimidines are known to target Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, such as cdk2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the disruption of the cell cycle, leading to the inhibition of cell proliferation, particularly in cancer cells .

Biochemical Pathways

Pyrimidine-4-carboximidamide dihydrochloride likely affects the pyrimidine biosynthesis pathway . This pathway involves six chemical reactions mediated by three core metabolic enzymes: carbamoyl-phosphate synthetase II, aspartate transcarbamoylase and dihydroorotase (CAD), dihydroorotate dehydrogenase (DHODH), and uridine 50 monophosphate synthase (UMPS) . By interacting with this pathway, Pyrimidine-4-carboximidamide dihydrochloride could potentially disrupt the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Result of Action

The primary result of the action of Pyrimidine-4-carboximidamide dihydrochloride is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, preventing the cells from dividing and proliferating . This makes it a potential therapeutic agent for cancer treatment .

properties

IUPAC Name

pyrimidine-4-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.2ClH/c6-5(7)4-1-2-8-3-9-4;;/h1-3H,(H3,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZWREDXQNXFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carboximidamide dihydrochloride

CAS RN

1989659-39-3
Record name pyrimidine-4-carboximidamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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